molecular formula C14H14OS B8076051 3-[(2-Methylphenyl)methoxy]benzenethiol

3-[(2-Methylphenyl)methoxy]benzenethiol

Cat. No.: B8076051
M. Wt: 230.33 g/mol
InChI Key: VETLMYHWEFDMSA-UHFFFAOYSA-N
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Description

3-[(2-Methylphenyl)methoxy]benzenethiol is a sulfur-containing aromatic compound characterized by a benzenethiol core substituted at the 3-position with a (2-methylphenyl)methoxy group. This structural motif combines the nucleophilic thiol (-SH) group with a bulky, electron-rich aryl ether moiety. Such a combination may confer unique chemical and physical properties, including altered acidity, solubility, and reactivity compared to simpler thiophenols.

Properties

IUPAC Name

3-[(2-methylphenyl)methoxy]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-11-5-2-3-6-12(11)10-15-13-7-4-8-14(16)9-13/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETLMYHWEFDMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1COC2=CC(=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylphenyl)methoxy]benzenethiol involves specific reaction conditions and reagents. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include the use of specific catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the successful formation of the compound.

Industrial Production Methods

In industrial settings, the production of 3-[(2-Methylphenyl)methoxy]benzenethiol is scaled up using optimized processes to achieve high yields and purity. The industrial methods often involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylphenyl)methoxy]benzenethiol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the chemical structure of the compound.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

The reactions involving 3-[(2-Methylphenyl)methoxy]benzenethiol typically use common reagents such as acids, bases, and solvents. The conditions for these reactions, including temperature, pressure, and reaction time, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of 3-[(2-Methylphenyl)methoxy]benzenethiol depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as spectroscopy and chromatography to confirm their structure and purity.

Scientific Research Applications

3-[(2-Methylphenyl)methoxy]benzenethiol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: In biological research, 3-[(2-Methylphenyl)methoxy]benzenethiol is used to study cellular processes and molecular interactions.

    Industry: 3-[(2-Methylphenyl)methoxy]benzenethiol is used in industrial processes for the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methylphenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in the mechanism of action are studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3-[(2-methylphenyl)methoxy]benzenethiol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents Notable Properties/Applications
3-[(2-Methylphenyl)methoxy]benzenethiol C₁₄H₁₄O₂S ~246.3 Not reported 3-(2-Methylphenyl)methoxy, 1-SH Potential SERS activity , synthetic versatility
3-Methoxybenzenethiol () C₇H₈OS 140.2 223–226 3-Methoxy, 1-SH High volatility; used in organic synthesis
3-Methoxy-5-methylbenzenethiol () C₈H₁₀OS 154.23 Not reported 3-Methoxy, 5-methyl, 1-SH Steric hindrance at 5-position; possible bioactivity
2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole () C₁₄H₁₁NO₂S 265.31 Not reported Benzothiazole core, 4-hydroxy-3-methoxy Helical crystal packing; fluorescence

Key Structural and Functional Differences:

  • Substituent Bulk and Electronic Effects : The (2-methylphenyl)methoxy group in the target compound introduces greater steric hindrance and electron-donating effects compared to simpler methoxy or methyl groups in analogs. This may reduce solubility in polar solvents and modulate thiol acidity.
  • Acidity : The thiol group’s acidity is influenced by substituents. Methoxy groups (electron-donating) slightly decrease acidity relative to unsubstituted benzenethiol, but steric effects from the ortho-methyl group in the target compound may further alter reactivity .
  • Synthetic Routes: Analogous compounds like 3-methoxybenzenethiol are synthesized via direct alkylation or condensation (e.g., uses 2-aminobenzenethiol and aldehydes). The target compound may require tailored protection/deprotection strategies due to its bulky substituent .

Physicochemical Properties and Reactivity

  • Boiling Point and Solubility : The target compound’s higher molecular weight (~246.3 g/mol) suggests a boiling point exceeding 250°C, similar to benzothiazole derivatives (e.g., ). The bulky substituent likely reduces water solubility compared to 3-methoxybenzenethiol (d = 1.13 g/mL) .
  • Spectroscopic Behavior: Thiophenols like the target compound may exhibit surface-enhanced Raman scattering (SERS) when adsorbed on metals (e.g., Ag or Au), as seen in SERS studies of related thiols .
  • Reactivity : The thiol group enables nucleophilic reactions (e.g., disulfide formation, metal coordination). Steric hindrance from the (2-methylphenyl)methoxy group may slow reaction kinetics compared to less hindered analogs .

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